

# 5-Bromo-2-phenylpyridine: A Technical Guide to Solubility and Stability

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **5-Bromo-2-phenylpyridine**

Cat. No.: **B1272043**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of **5-Bromo-2-phenylpyridine**. Due to the limited availability of specific quantitative data in peer-reviewed literature, this document focuses on presenting established physical and chemical properties, qualitative solubility information, and detailed, generalized experimental protocols for determining these critical parameters. The provided methodologies and workflows are intended to equip researchers with the necessary tools to assess the solubility and stability of **5-Bromo-2-phenylpyridine** for applications in medicinal chemistry, materials science, and synthetic organic chemistry.

## Core Properties of 5-Bromo-2-phenylpyridine

A summary of the key physical and chemical properties of **5-Bromo-2-phenylpyridine** is presented below. This data is essential for understanding its behavior in various experimental settings.

Property	Value	Reference
Molecular Formula	C <sub>11</sub> H <sub>8</sub> BrN	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	234.09 g/mol	<a href="#">[1]</a>
Appearance	White to light brown powder/crystal	<a href="#">[3]</a>
Melting Point	Not explicitly stated, but the compound is a solid at room temperature.	
pKa (Predicted)	2.08 ± 0.10	<a href="#">[3]</a> <a href="#">[4]</a>
Density (Predicted)	1.426 ± 0.06 g/cm <sup>3</sup>	<a href="#">[3]</a> <a href="#">[4]</a>
InChI Key	PRNGIODVYLTUKH-UHFFFAOYSA-N	<a href="#">[1]</a>
CAS Number	27012-25-5	<a href="#">[1]</a>

## Solubility Profile

Direct quantitative solubility data for **5-Bromo-2-phenylpyridine** in a range of common laboratory solvents is not extensively documented. However, qualitative information is available.

Solvent	Qualitative Solubility	Reference
Ethyl Ether	Soluble	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>

For most applications, experimental determination of solubility in the specific solvent systems of interest is highly recommended. The following section details a standard protocol for this purpose.

## Experimental Protocol: Solubility Determination by the Gravimetric Method

This protocol outlines a reliable method for determining the equilibrium solubility of **5-Bromo-2-phenylpyridine** in a given solvent.

**Objective:** To quantify the concentration of a saturated solution of **5-Bromo-2-phenylpyridine** in a specific solvent at a controlled temperature.

**Materials:**

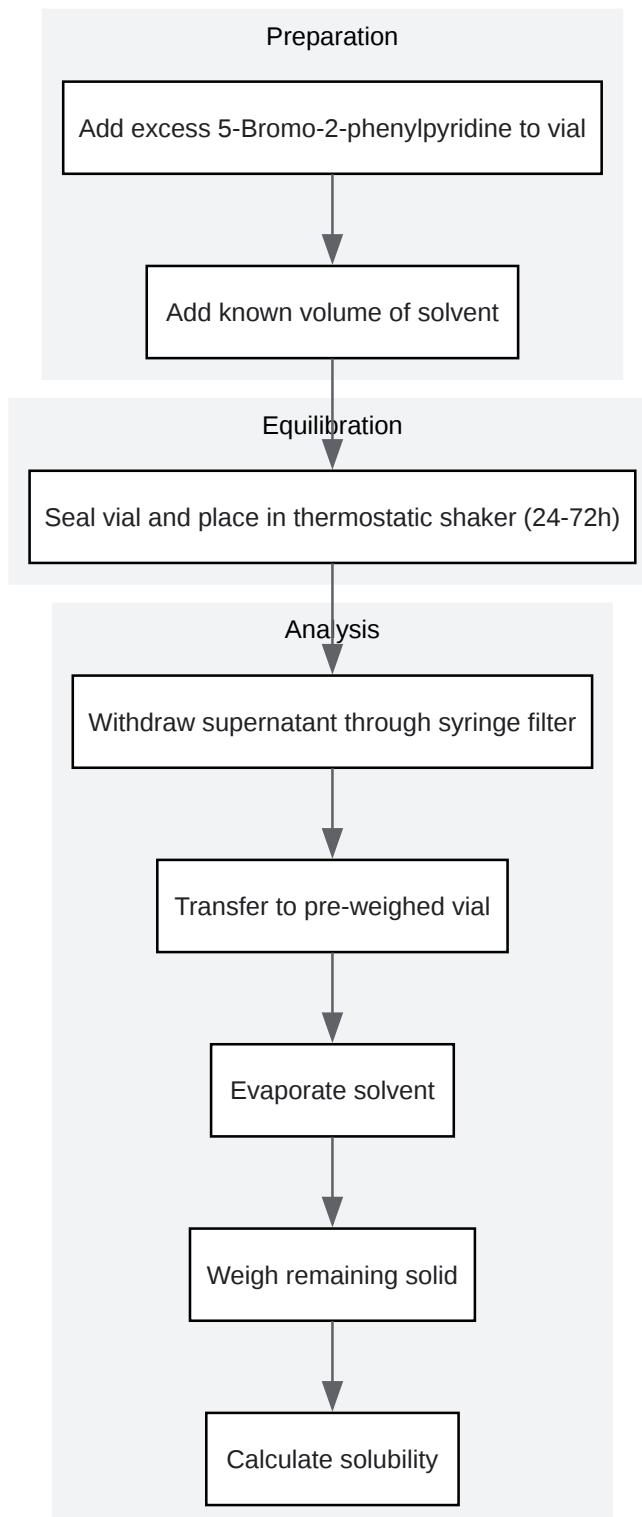
- **5-Bromo-2-phenylpyridine** (high purity)
- Solvent of interest
- Thermostatic shaker or water bath
- Analytical balance
- Vials with tight-fitting caps
- Syringe filters (e.g., 0.45  $\mu\text{m}$  pore size)
- Pre-weighed collection vials
- Vacuum oven or rotary evaporator

**Procedure:**

- **Sample Preparation:** Add an excess amount of **5-Bromo-2-phenylpyridine** to a vial. The presence of undissolved solid is necessary to ensure the solution reaches saturation.
- **Solvent Addition:** Accurately add a known volume or mass of the desired solvent to the vial.
- **Equilibration:** Seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation.<sup>[6]</sup>
- **Phase Separation:** After equilibration, cease agitation and allow the undissolved solid to settle.

- Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to prevent the transfer of any solid particles. The filtration should be performed at the equilibration temperature to avoid precipitation.
- Mass Determination: Transfer the filtered saturated solution to a pre-weighed vial and record the total mass.
- Solvent Evaporation: Evaporate the solvent completely under controlled conditions, such as in a vacuum oven at a temperature below the decomposition point of **5-Bromo-2-phenylpyridine** or using a rotary evaporator.[6]
- Final Weighing: Once the solvent is fully removed, cool the vial in a desiccator and weigh it again to determine the mass of the dissolved solid.
- Calculation: Calculate the solubility using the following formula: Solubility ( g/100 mL) =  $(\text{Mass of residue} / \text{Volume of solution withdrawn}) * 100$

## Workflow for Gravimetric Solubility Determination

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Caption: Workflow for Gravimetric Solubility Determination.

## Stability Profile

The stability of **5-Bromo-2-phenylpyridine** is a critical factor for its storage and application, particularly in drug development where it may be subjected to various environmental conditions. While specific degradation pathways have not been detailed in the literature, its stability can be assessed using standardized pharmaceutical testing protocols.

## Experimental Protocol: Pharmaceutical Stability Testing

This protocol provides a framework for evaluating the stability of **5-Bromo-2-phenylpyridine** under various environmental conditions, in accordance with regulatory guidelines.[\[7\]](#)[\[8\]](#)[\[9\]](#)

**Objective:** To assess the influence of temperature, humidity, and light on the chemical and physical integrity of **5-Bromo-2-phenylpyridine** over time.

### Materials:

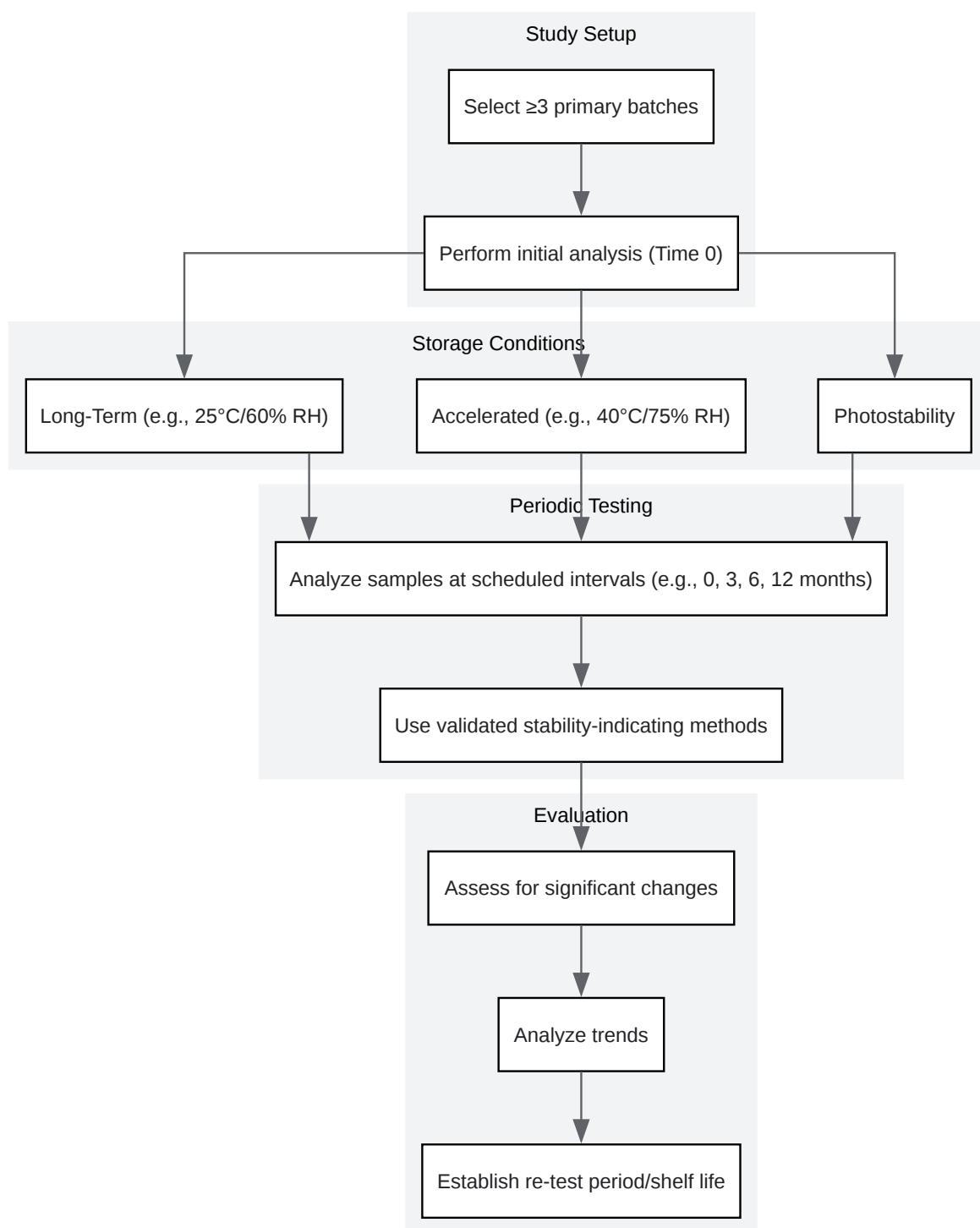
- **5-Bromo-2-phenylpyridine** (at least three primary batches)
- Stability chambers with controlled temperature and humidity
- Photostability chamber
- Appropriate container-closure systems that simulate proposed packaging
- Validated stability-indicating analytical methods (e.g., HPLC, GC)

### Procedure:

- **Batch Selection:** Utilize at least two to three primary production batches of **5-Bromo-2-phenylpyridine** for the formal stability study.[\[8\]](#)[\[9\]](#)
- **Initial Analysis (Time Zero):** Perform a comprehensive analysis of the initial batches to determine their baseline physical and chemical properties. This includes appearance, assay, purity (presence of impurities or degradation products), and any other relevant attributes.
- **Storage Conditions:** Distribute the samples into stability chambers under the following long-term and accelerated conditions:

- Long-Term:  $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$  / 60% RH  $\pm 5\%$  RH or  $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$  / 65% RH  $\pm 5\%$  RH
- Accelerated:  $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$  / 75% RH  $\pm 5\%$  RH[8]
- Testing Frequency:
  - Long-Term: Test every 3 months for the first year, every 6 months for the second year, and annually thereafter.[7][8]
  - Accelerated: A minimum of three time points, including initial and final, is recommended (e.g., 0, 3, and 6 months).[7]
- Photostability Testing: Expose at least one batch of the substance to light conditions as specified in ICH Q1B guidelines to assess its sensitivity to light.
- Analysis at Each Time Point: At each scheduled testing interval, analyze the samples for the same attributes as the initial analysis. The analytical methods used must be stability-indicating, meaning they can separate the intact compound from any potential degradation products.[9]
- Evaluation: Evaluate the data for any "significant change," which is defined as a failure to meet the established specifications.[9] Analyze trends in the data to establish a re-test period or shelf life.

## Workflow for Pharmaceutical Stability Testing

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Caption: Workflow for Pharmaceutical Stability Testing.

## Conclusion

**5-Bromo-2-phenylpyridine** is a valuable building block in chemical synthesis. While comprehensive solubility and stability data are not readily available in the public domain, this guide provides the foundational knowledge and standardized experimental protocols necessary for researchers to determine these critical parameters. By following the detailed methodologies for solubility and stability testing, scientists and drug development professionals can generate the specific data required for their intended applications, ensuring the quality, efficacy, and safety of their work.

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Phone: (601) 213-4426  
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